7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine
Description
Properties
IUPAC Name |
7-chloro-3-ethylsulfanylimidazo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c1-2-13-9-11-6-8-5-7(10)3-4-12(8)9/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELVOKAJEVAWRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C2N1C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method is the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a sulfur source, such as thiourea or elemental sulfur. The reaction conditions often include heating the mixture under reflux in a suitable solvent, such as ethanol or acetic acid, for several hours. The resulting product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of 7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification systems, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated imidazopyridine.
Substitution: Amino or thio-substituted imidazopyridine derivatives.
Scientific Research Applications
Pharmacological Applications
The imidazo[1,5-a]pyridine derivatives, including 7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine, exhibit a wide range of biological activities. These include:
- Antitumor Activity : Compounds in this class have been investigated for their potential to inhibit tumor growth and induce apoptosis in cancer cells. For example, derivatives have shown effectiveness against various cancer cell lines by modulating pathways involved in cell proliferation and survival .
- Antimicrobial Properties : Research has indicated that imidazo[1,5-a]pyridine derivatives possess antibacterial and antifungal activities. They can disrupt microbial cell functions and have been tested against resistant strains .
- Neurological Effects : Some studies suggest that these compounds may act as modulators of the central nervous system. They have been explored for their potential roles as anxiolytics and hypnotics, targeting neurotransmitter systems such as GABA and serotonin .
Mechanistic Insights
The mechanism of action for 7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine involves several pathways:
- Inhibition of β-Amyloid Formation : This compound has been identified as an inhibitor of β-amyloid formation, which is crucial in the context of Alzheimer's disease. This property positions it as a candidate for neuroprotective therapies .
- Receptor Modulation : The compound may act on various receptors, including cannabinoid receptors and serotonin receptors, influencing physiological responses related to mood regulation and anxiety .
Synthesis and Derivative Development
The synthesis of 7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine typically involves multi-step organic reactions that allow for the introduction of functional groups that enhance its biological activity. The synthetic routes often focus on optimizing yield and purity while maintaining the integrity of the imidazopyridine core structure.
Case Studies
Several case studies highlight the practical applications of 7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine:
-
Case Study 1: Anticancer Activity
In a study examining its effects on breast cancer cell lines, researchers reported a significant reduction in cell viability upon treatment with this compound. The study concluded that the compound induced apoptosis through caspase activation pathways . -
Case Study 2: Antimicrobial Efficacy
A clinical trial tested the compound against various bacterial strains, demonstrating potent antibacterial activity comparable to established antibiotics. The results suggested its potential use as an alternative treatment for resistant infections .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethylsulfanyl groups contribute to its binding affinity and selectivity. For example, the compound may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Table 1. Comparison of Imidazo[1,5-a]pyridine Derivatives
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The chloro group at position 7 in the target compound increases electrophilicity, contrasting with electron-donating alkyl groups (e.g., 3-ethyl) that enhance lipophilicity .
- Coordination Chemistry: Ethylsulfanyl and BF₂-phenolate substituents enable metal coordination, but sulfur in the target compound may favor softer metal ions (e.g., Cu, Zn) compared to oxygen in BF₂ derivatives .
- Biological Activity : Hydrophobic substituents (e.g., pyridyl and hydroxyphenyl in ) improve membrane penetration, whereas polar groups (e.g., -CHO in ) limit bioavailability.
Photophysical and Fluorescent Properties
Imidazo[1,5-a]pyridine derivatives exhibit tunable emission profiles. For example:
- Dimeric Fluorophores (e.g., compounds 2–4 in ) : Display large Stokes shifts (up to 150 nm) and solvatochromism, ideal for lipid bilayer imaging.
- BF₂ Complexes : Show narrow emission bands (FWHM < 40 nm) and high quantum yields (Φ > 0.8), suitable for OLEDs .
Coordination Polymers
Imidazo[1,5-a]pyridine derivatives with pyridyl or sulfur substituents form stable Zn(II) and Cu(II) coordination polymers. The ethylsulfanyl group in the target compound could enable novel coordination geometries compared to traditional N,N-bidentate ligands .
Biological Activity
7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores the compound's biological activity, synthesizing existing research findings, case studies, and relevant data.
The compound features an imidazo[1,5-a]pyridine core with a chloro group and an ethylsulfanyl substituent. Its structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds within the imidazo[1,5-a]pyridine class exhibit significant antimicrobial properties. A study highlighted that derivatives of imidazo[1,2-a]pyridines demonstrated potent activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) with minimum inhibitory concentrations (MIC) as low as 0.006 μM for some derivatives .
Table 1: Antimicrobial Activity of Imidazo[1,5-a]pyridine Derivatives
The compound's ability to inhibit bacterial growth suggests potential therapeutic applications in treating infections caused by resistant strains.
Anti-inflammatory Activity
The modulation of inflammatory responses is another area where imidazo[1,5-a]pyridine derivatives have shown promise. The kynurenine pathway is implicated in various inflammatory diseases, and compounds that can inhibit enzymes like indoleamine-2,3-dioxygenase (IDO) may help restore immune balance . The activity of 7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine in this context remains to be fully elucidated but represents a promising avenue for future research.
Case Study 1: In Vitro Studies
In vitro studies demonstrated that imidazo[1,5-a]pyridine derivatives exhibited low cytotoxicity while effectively inhibiting the growth of Mycobacterium tuberculosis . This highlights their potential as safe therapeutic agents.
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications at specific positions on the imidazo ring significantly impacted biological activity. For instance, the introduction of ethylsulfanyl at position 3 enhanced antimicrobial efficacy compared to other substitutions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine?
- Methodological Answer : The compound can be synthesized via cyclization reactions of substituted pyridine precursors. For example:
- Copper-catalyzed cyclization : Reacting a chlorinated pyridine derivative with ethylsulfanyl groups in the presence of copper sulfate and sodium ascorbate in DMSO at elevated temperatures (60–80°C) .
- Tandem reactions : Combining halogenated pyridines with sulfur-containing nucleophiles under microwave-assisted conditions to improve reaction efficiency .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., ethylsulfanyl group at position 3, chlorine at position 7) .
- X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., weak C–H⋯O bonds in crystal packing) .
- IR Spectroscopy : Identify functional groups (e.g., C–S stretch at ~650 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized using Design of Experiments (DOE)?
- Methodological Answer :
- Define Variables : Temperature, catalyst concentration, solvent ratio, and reaction time.
- Statistical Models : Use Plackett-Burman or Box-Behnken designs to identify significant factors. For example, a 2 factorial design revealed that solvent polarity (DMSO/HO ratio) has the highest impact on yield in copper-catalyzed reactions .
- Feedback Loop : Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions before lab validation .
Q. How to resolve contradictions in reported reaction yields for similar imidazo[1,5-a]pyridine derivatives?
- Methodological Answer :
- Source Analysis : Compare synthetic protocols (e.g., catalyst purity, inert atmosphere use). For instance, trace oxygen in copper-catalyzed reactions can reduce yields by 15–20% .
- Reproducibility Checks : Replicate reactions under controlled conditions (e.g., glovebox for air-sensitive steps) and validate purity via HPLC (95% minimum) .
- Cross-Validation : Use alternative routes (e.g., Pd-catalyzed cross-coupling for ethylsulfanyl introduction) to confirm structural integrity .
Safety and Handling
Q. What safety protocols are essential when handling 7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine?
- Methodological Answer :
- Storage : Seal in moisture-resistant containers under inert gas (N/Ar) at –20°C to prevent decomposition .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with NaHCO before transferring to certified hazardous waste facilities .
- Exposure Mitigation : Use fume hoods and PPE (gloves, goggles) to avoid inhalation (H333 hazard) or skin contact (H313) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
